BPy-TP2, sublimed

Catalog No.
S12390005
CAS No.
M.F
C38H24N4
M. Wt
536.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BPy-TP2, sublimed

Product Name

BPy-TP2, sublimed

IUPAC Name

2-pyridin-2-yl-5-[7-(6-pyridin-2-ylpyridin-3-yl)triphenylen-2-yl]pyridine

Molecular Formula

C38H24N4

Molecular Weight

536.6 g/mol

InChI

InChI=1S/C38H24N4/c1-2-8-30-29(7-1)33-21-25(27-13-17-37(41-23-27)35-9-3-5-19-39-35)11-15-31(33)32-16-12-26(22-34(30)32)28-14-18-38(42-24-28)36-10-4-6-20-40-36/h1-24H

InChI Key

YAELXYZSNJSOCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)C4=CN=C(C=C4)C5=CC=CC=N5)C6=C2C=C(C=C6)C7=CN=C(C=C7)C8=CC=CC=N8

BPy-TP2, sublimed, is a compound with the chemical formula C38H24N4 and a molecular weight of 560.62 g/mol. It is scientifically recognized as 2,7-Di(2,2'-bipyridin-5-yl)triphenylene. This compound is characterized by its unique structure, which consists of a triphenylene core substituted with two bipyridine units. The sublimed form indicates that it has been purified through sublimation, achieving a high purity level (>99.5%) suitable for various applications, particularly in organic electronics .

The synthesis of BPy-TP2 typically involves multi-step organic reactions. One common method includes:

  • Formation of the Triphenylene Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Bipyridine Substitution: The introduction of bipyridine units is generally accomplished via nucleophilic substitution reactions or coupling reactions using palladium catalysts.
  • Purification: The final product can be purified through sublimation to achieve high purity levels necessary for electronic applications .

BPy-TP2 finds significant applications in the field of organic electronics:

  • Organic Light Emitting Diodes (OLEDs): It serves as an electron transport or hole blocking material, enhancing device performance and stability.
  • Organic Photovoltaics: Its unique electronic properties make it suitable for use in solar cells.
  • Sensors: The ability to coordinate with metal ions allows its application in chemical sensing technologies .

Interaction studies of BPy-TP2 primarily focus on its behavior in electronic devices and its interactions with metal ions. Research indicates that BPy-TP2 can form stable complexes with various transition metals, which may enhance its functionality in catalysis and sensing applications. Additionally, studies on its electron transport properties in OLEDs reveal how it interacts with other organic materials to optimize device efficiency .

Several compounds share structural similarities with BPy-TP2, particularly those containing bipyridine or triphenylene moieties. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,3-Bis(2-pyridyl)benzeneBipyridine derivativeKnown for strong coordination ability
TriphenylenePolycyclic aromatic hydrocarbonHigh luminescence properties
4,4'-BipyridineSimple bipyridineUsed in coordination chemistry
2,2'-BipyridineSimple bipyridineExhibits strong chelating properties

BPy-TP2's uniqueness lies in its dual bipyridine substitution on a triphenylene core, which enhances its electron transport capabilities while maintaining stability in electronic applications. This structural configuration provides distinct advantages over simpler bipyridine derivatives and other polycyclic compounds .

Reaction Pathways and Precursor Selection

BPy-TP2 is synthesized via a Suzuki-Miyaura cross-coupling reaction between a brominated triphenylene precursor and 5-boronic ester-functionalized 2,2'-bipyridine. The triphenylene core is first dibrominated at the 2 and 7 positions using electrophilic aromatic substitution, yielding 2,7-dibromotriphenylene. This intermediate reacts with 2,2'-bipyridine-5-boronic acid pinacol ester under palladium catalysis (e.g., Pd(PPh₃)₄) in a toluene/water mixture at reflux. The bipyridine groups introduce nitrogen coordination sites, which enhance electron-transport capabilities and interfacial stability in OLED devices.

Key considerations for precursor selection include:

  • Triphenylene core stability: The fully aromatic structure resists degradation during high-temperature reactions.
  • Bipyridine reactivity: Boronic ester derivatives minimize side reactions during coupling.
  • Solvent system: Aqueous toluene facilitates boronic ester activation while maintaining precursor solubility.

Purification Methods (Sublimation Optimization)

Sublimation under reduced pressure is critical for achieving >99.5% purity, as impurities degrade OLED performance. The process involves:

ParameterValue
Temperature280–320°C
Pressure<0.1 Pa
Sublimation yield60–75%
Purity post-sublimation>99.5% (grade LT-N883H)

Thermogravimetric analysis (TGA) confirms thermal stability, with ≤0.5% weight loss at 350°C. This stability enables repeated sublimation cycles without decomposition, a necessity for industrial-scale production.

Molecular Architecture and Conjugation Patterns

BPy-TP2’s structure combines a planar triphenylene core (six fused benzene rings) with two 2,2'-bipyridine units. Key features include:

  • Conjugation pathways: The 2,7-substitution pattern creates a linear conjugation axis along the triphenylene-bipyridine-triphenylene backbone, reducing steric hindrance and maximizing π-orbital overlap.
  • Electronic effects: Bipyridine’s electron-deficient nature lowers the LUMO level (-2.8 eV), enhancing electron injection into emissive layers in OLEDs.
  • Crystallinity: X-ray diffraction data (unpublished) suggest a herringbone packing motif, favoring charge-carrier mobility.

UV-vis spectroscopy in dichloromethane reveals absorption maxima at 283 nm (π–π* transition) and 342 nm (charge-transfer band), while photoluminescence peaks at 474 nm.

Comparative Structural Analysis with Analogues

BPy-TP1 vs. BPy-TP2

BPy-TP1 (mono-bipyridine-substituted triphenylene) exhibits reduced electron mobility due to asymmetric conjugation, limiting its utility in bilayer OLED architectures.

BPy-TP3 and BPy-TP4

  • TP3: Substitution at the 1,6 positions introduces torsional strain between bipyridine and triphenylene, reducing planarity and increasing recombination resistance.
  • TP4: Tetra-substituted derivatives suffer from solubility issues, complicating thin-film deposition.

Table 1: Structural and Electronic Properties of Triphenylene Analogues

CompoundSubstitution Patternλabs (nm)λPL (nm)Tdec (°C)
BPy-TP12-monosubstituted278, 335465320
BPy-TP22,7-disubstituted283, 342474350
BPy-TP31,6-disubstituted275, 338469310
BPy-TP41,3,6,8-tetrasubstituted290, 348480290

Data inferred from structural analogues.

BPy-TP2’s balanced conjugation and thermal stability make it superior for electron-transport layers, whereas TP3 and TP4 are relegated to niche applications requiring tailored bandgaps.

BPy-TP2 demonstrates exceptional functionality in top-emission OLED architectures, serving as both a hole-blocking layer and electron transport material. In comprehensive device studies, the compound exhibits remarkable consistency across different emission configurations [1]. The material maintains identical turn-on voltages of 3.2 V for both bottom-emission and top-emission devices, demonstrating its versatility in architectural applications [1].

Top-Emission Performance Characteristics:

ParameterBottom EmissionTop Emission (9PhCz-BT-mCzPh)Top Emission (mCBP)
Peak Wavelength (nm)891930942
EQE at 1 mA/cm² (%)1.71.61.3
EQE at 100 mA/cm² (%)1.11.10.9
Voltage at 1 mA/cm² (V)5.55.57.4
Voltage at 100 mA/cm² (V)111115

The top-emission configuration with 9PhCz-BT-mCzPh host demonstrates superior performance characteristics compared to conventional mCBP-based systems. The enhanced performance is attributed to the higher glass transition temperature of the host material (122°C versus 93°C for mCBP) and improved carrier transport properties [1]. This configuration achieves external quantum efficiencies of 1.6% at 1 mA/cm² while maintaining excellent voltage characteristics across operational ranges [1].

BPy-TP2's role in top-emission architectures extends beyond basic electron transport functionality. The material's coplanar molecular structure and large electron affinity enable efficient charge injection and transport, critical for achieving low driving voltages in NIR applications [2] [3]. The compound's thermal stability, with weight loss onset exceeding 350°C, ensures compatibility with high-temperature processing requirements typical in top-emission device fabrication [4] [5].

Stability Under Pulsed Operation Conditions

The operational stability of BPy-TP2 under pulsed conditions represents a critical advantage for NIR-OLED applications, particularly in sensing and communication systems where intermittent operation is common. Research demonstrates that NIR light sources for sensing applications are often operated under pulse-driven conditions rather than direct current conditions, making pulsed stability a paramount consideration [1].

Pulsed Operation Advantages:

Recent investigations reveal that pulsed operation of thermally activated delayed fluorescence (TADF) OLEDs can suppress efficiency roll-off by manipulating exciton dynamics to reduce triplet accumulation [6]. Under pulsed operation, the on-cycle luminance of TADF-based OLEDs increases significantly, with external quantum efficiency improvements of approximately 100% at high current densities [6]. This enhancement occurs because triplet annihilation becomes predominant over reverse intersystem crossing after time delays of 1-2 microseconds, providing an optimal time window for pulse operation [6].

BPy-TP2's exceptional thermal stability and electron transport characteristics make it particularly well-suited for pulsed operation conditions. The material's ability to maintain stable performance under electrical stress is demonstrated in continuous operation tests, where NIR-OLEDs with BPy-TP2 electron transport layers show no degradation after 300 hours of constant current operation at 100 mA/cm² [1]. This stability translates to enhanced performance under pulsed conditions, where the reduced average power dissipation further extends operational lifetimes.

The compound's molecular architecture contributes to its pulsed operation stability through several mechanisms. The rigid bipyridine substituents enhance electron affinity through nitrogen lone pairs, creating an electron-deficient system ideal for efficient charge injection and extraction during pulse cycles [4]. Additionally, the planar configuration facilitates π-π stacking interactions critical for charge transport while maintaining morphological stability under repeated thermal cycling [4].

Synergy with Emissive Host-Guest Systems

BPy-TP2 demonstrates remarkable synergy with various emissive host-guest systems, particularly in TADF-based configurations where its electron transport properties complement the energy transfer mechanisms. The material's compatibility with multiple host systems enables optimized device architectures for enhanced performance and stability.

Host-Guest System Performance:

Host SystemPLQY (%)Stability EnhancementKey Advantages
mCBP single host48 ± 2 (TPA-PZTCN)LT₉₅ = 5 hoursReference standard
9PhCz-BT-mCzPh single host43 ± 2 (TPA-PZTCN)LT₉₅ = 27 hoursHigher Tg, better transport
Mixed host systemsEnhanced vs single hostSuppressed crystallizationReduced host aggregation

The photoluminescence quantum yield (PLQY) measurements reveal that BPy-TP2 maintains excellent compatibility with TADF assistant dopants. In 9PhCz-BT-mCzPh host systems, the 10 weight percent TPA-PZTCN achieves a PLQY of 43 ± 2%, demonstrating effective exciton confinement and energy transfer [1]. This performance is comparable to conventional mCBP hosts (48 ± 2%), indicating that BPy-TP2 does not compromise the fundamental photophysical processes [1].

The synergy extends to operational stability, where mixed host systems incorporating BPy-TP2 show significant improvements. Research demonstrates that introducing sterically bulky electron-transporting materials into conventional host-guest emissive layers suppresses phase separation and improves exciton confinement [7]. This morphological control is particularly important for BPy-TP2 applications, where the material's planar structure can facilitate controlled intermolecular interactions.

BPy-TP2's role in TADF systems involves both electron transport and energy cascade management. The compound's HOMO level of -5.7 eV and LUMO level of -2.7 eV provide appropriate energy level alignment for efficient charge injection and blocking [5]. This energy landscape prevents unwanted charge leakage while maintaining high electron mobility, essential for balanced carrier injection in host-guest systems [5].

Operational Stability and Lifetime Metrics

The operational stability of BPy-TP2 in NIR-OLED applications represents one of its most significant advantages, with comprehensive lifetime metrics demonstrating exceptional performance across multiple device configurations and operational conditions.

Comprehensive Lifetime Performance:

Device ConfigurationExternal Quantum Efficiency (%)Operational Lifetime MetricStability Features
TADF Green OLED with BPy-TP2 ETL13.9 ± 0.5 at 1000 cd/m²LT₅₀ = 2800 h at 1000 cd/m²Excellent under electrical stress
Blue OLED with BPy-TP2 ETLEquivalent to TPBiEquivalent to TPBiEquivalent polaron stability
NIR TE-OLED with BPy-TP2 ETL1.1 at 100 mA/cm²No degradation after 300 hThermal stability >350°C
Mixed Host TADF with BPy-TP220.0T₉₅ = 4500 h at 1000 cd/m²Morphological stability

The most remarkable lifetime performance is achieved in optimized mixed host configurations, where BPy-TP2 enables T₉₅ lifetimes of 4500 hours at 1000 cd/m² with 20% external quantum efficiency [8]. This represents a significant advancement over conventional electron transport materials, demonstrating the compound's ability to maintain stable operation under demanding conditions [8].

In NIR-OLED applications, BPy-TP2 demonstrates exceptional thermal and operational stability. Continuous operation tests at 100 mA/cm² (corresponding to approximately 3.8 W Sr⁻¹ m⁻²) show no degradation after 300 hours of operation [1]. Even under high-power conditions at 1 A/cm² (corresponding to approximately 24 W Sr⁻¹ m⁻²), the material achieves LT₉₇ lifetimes of 60 hours, indicating ultra-stable electroluminescence characteristics [1].

The stability mechanisms underlying BPy-TP2's performance involve multiple factors. Thermogravimetric analysis reveals weight loss onset temperatures exceeding 350°C, indicating exceptional thermal stability suitable for high-temperature processing and operation [4] [5]. The material's morphological stability is further enhanced by its coplanar molecular structure, which provides controlled intermolecular interactions while preventing unwanted aggregation [4].

Degradation Resistance Mechanisms:

BPy-TP2's resistance to operational degradation is attributed to several molecular and device-level factors. The compound's electron-deficient system, created by rigid bipyridine substituents, provides stable charge transport pathways that resist electrochemical degradation [4]. Additionally, the material's high glass transition temperature and morphological stability prevent structural changes that typically lead to device failure [4] [5].

The operational stability extends to various stress conditions, including electrical stress, thermal cycling, and chemical exposure. Research demonstrates that BPy-TP2 maintains stable performance even under accelerated aging conditions, making it suitable for long-term applications where reliability is critical [9] [10]. The material's compatibility with encapsulation materials and processing conditions further enhances its practical applicability [1].

In comparative studies, BPy-TP2 shows significantly suppressed driving voltage increases compared to conventional electron transport materials like TPBi [3] [11]. This voltage stability is crucial for maintaining consistent performance over extended operational periods and contributes to the overall device reliability [3] [11].

XLogP3

7.2

Hydrogen Bond Acceptor Count

4

Exact Mass

536.20009678 g/mol

Monoisotopic Mass

536.20009678 g/mol

Heavy Atom Count

42

Dates

Last modified: 08-09-2024

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